Cas no 66410-24-0 ((3Z,13Z)-Octadecadien-1-ol)

(3Z,13Z)-Octadecadien-1-ol is a diunsaturated fatty alcohol with the molecular formula C₁₈H₃₂O. This compound features cis double bonds at the 3 and 13 positions, contributing to its unique structural and chemical properties. It serves as a key intermediate in the synthesis of pheromones and other bioactive molecules, particularly in entomological research. Its defined stereochemistry ensures high specificity in applications such as insect behavior studies and agrochemical development. The compound's purity and stability make it suitable for analytical and synthetic purposes in both academic and industrial settings. Its role in mimicking natural insect signaling compounds underscores its importance in ecological and pest management research.
(3Z,13Z)-Octadecadien-1-ol structure
(3Z,13Z)-Octadecadien-1-ol structure
Product name:(3Z,13Z)-Octadecadien-1-ol
CAS No:66410-24-0
MF:C18H34O
MW:266.46196603775
CID:396353
PubChem ID:5283296

(3Z,13Z)-Octadecadien-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3,13-Octadecadien-1-ol, (Z,Z)-
    • (3Z,13Z)-3,13-octadecadienyl alcohol
    • 3Z,13Z-octadecadien-1-ol
    • 0MC9ZLV950
    • (3Z,13Z)-Octadecadien-1-ol
    • LMFA05000047
    • Q27236964
    • 3,13-Octadecadien-1-ol, (3Z,13Z)-
    • UNII-0MC9ZLV950
    • (3Z,13Z)-3,13-Octadecadien-1-ol #
    • 66410-24-0
    • octadecan-3Z,13Z-dien-1-ol
    • (Z,Z)-3,13-OCTADECADIEN-1-OL
    • DTXSID5034199
    • CHEBI:183529
    • SCHEMBL1302191
    • Z,Z-3,13-Octadecadien-1-ol
    • QBNCGBJHGBGHLS-NCCHCWSYSA-N
    • (3Z,13Z)-octadeca-3,13-dien-1-ol
    • Inchi: 1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,15-16,19H,2-4,7-14,17-18H2,1H3/b6-5-,16-15-
    • InChI Key: QBNCGBJHGBGHLS-NCCHCWSYSA-N
    • SMILES: O([H])C([H])([H])C([H])([H])/C(/[H])=C(/[H])\C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])/C(/[H])=C(/[H])\C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]

Computed Properties

  • Exact Mass: 266.26112
  • Monoisotopic Mass: 266.260965704g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 14
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2
  • XLogP3: 6.9

Experimental Properties

  • PSA: 20.23

(3Z,13Z)-Octadecadien-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
O235485-100mg
(3Z,13Z)-Octadecadien-1-ol
66410-24-0
100mg
$816.00 2023-05-17
TRC
O235485-10mg
(3Z,13Z)-Octadecadien-1-ol
66410-24-0
10mg
$98.00 2023-05-17
TRC
O235485-50mg
(3Z,13Z)-Octadecadien-1-ol
66410-24-0
50mg
$437.00 2023-05-17
TRC
O235485-1g
(3Z,13Z)-Octadecadien-1-ol
66410-24-0
1g
$ 9200.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
O235485-10mg
(3Z,13Z)-Octadecadien-1-ol
66410-24-0
10mg
¥840.00 2023-09-15
TRC
O235485-20mg
(3Z,13Z)-Octadecadien-1-ol
66410-24-0
20mg
$190.00 2023-05-17
AN HUI ZE SHENG Technology Co., Ltd.
O235485-100mg
(3Z,13Z)-Octadecadien-1-ol
66410-24-0
100mg
¥7140.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
O235485-20mg
(3Z,13Z)-Octadecadien-1-ol
66410-24-0
20mg
¥1620.00 2023-09-15
Advanced ChemBlocks
X211395-5G
3Z13Z-18OH
66410-24-0 90%
5G
$1,725 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
O235485-50mg
(3Z,13Z)-Octadecadien-1-ol
66410-24-0
50mg
¥3780.00 2023-09-15

Additional information on (3Z,13Z)-Octadecadien-1-ol

Comprehensive Analysis of (3Z,13Z)-Octadecadien-1-ol (CAS No. 66410-24-0): Properties, Applications, and Industry Trends

(3Z,13Z)-Octadecadien-1-ol, identified by its CAS number 66410-24-0, is a biologically significant unsaturated fatty alcohol with a molecular formula of C18H34O. This compound, featuring Z-configured double bonds at positions 3 and 13, has garnered attention in cosmetic, pharmaceutical, and agrochemical research due to its unique structural properties. As consumers increasingly prioritize natural-derived ingredients and sustainable chemistry, this molecule's role in green formulations aligns with modern industry demands.

The compound's stereospecific configuration influences its physicochemical behavior, including a melting point range of 15–18°C and limited water solubility (logP ≈ 6.2). Recent studies highlight its potential as a pheromone analog in eco-friendly pest control systems, addressing growing concerns about synthetic pesticide alternatives. Analytical techniques like GC-MS and HPLC-UV are typically employed for quality control, with purity standards exceeding 95% for commercial applications.

In dermatological applications, (3Z,13Z)-Octadecadien-1-ol demonstrates notable skin-barrier enhancement properties. Clinical trials suggest it may modulate ceramide biosynthesis, making it valuable for moisturizing formulations—a key focus area in the cosmeceutical market projected to reach $61 billion by 2027. Its compatibility with liposome encapsulation technologies further enhances delivery efficiency in topical products.

Manufacturing processes typically involve stereoselective synthesis from linoleic acid derivatives, with emerging biocatalytic methods reducing environmental impact. Regulatory status varies by region, but the compound generally falls under GRAS (Generally Recognized As Safe) classification for topical use. Storage recommendations include argon atmosphere protection at −20°C to prevent autoxidation of the diene system.

Current research explores its potential in nutraceutical delivery systems and as a bio-based surfactant precursor. The compound's structure-activity relationship continues to be investigated for novel applications in controlled-release formulations and biodegradable materials. With increasing demand for plant-derived actives, (3Z,13Z)-Octadecadien-1-ol presents opportunities for innovation across multiple industries while meeting circular economy principles.

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